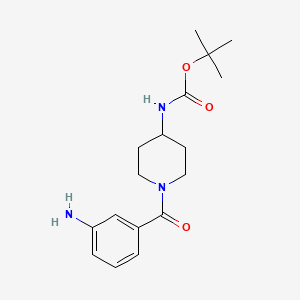

1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester

Description

1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester is a piperidine-derived compound featuring a tert-butyl carbamate group at the 4-position and a 3-aminobenzoyl substituent at the 1-position of the piperidine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of protease inhibitors and kinase-targeting agents .

Properties

IUPAC Name |

tert-butyl N-[1-(3-aminobenzoyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)19-14-7-9-20(10-8-14)15(21)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10,18H2,1-3H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNYWTHTAIGDBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester typically involves the reaction of 3-aminobenzoic acid with piperidine-4-carboxylic acid tert-butyl ester under specific conditions. The reaction conditions often include the use of coupling reagents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.

Coupling Reactions: It is also involved in coupling reactions such as Suzuki–Miyaura coupling, which is widely used in organic synthesis.

Scientific Research Applications

1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

Key Research Findings

Structure-Activity Relationships (SAR)

- Substituent Effects :

- Piperidine vs. Pyrrolidine Cores : Piperidine derivatives generally exhibit higher metabolic stability than pyrrolidine analogs .

Biological Activity

1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester (CAS Number: 73874-95-0) is a compound of interest in medicinal chemistry, particularly for its potential antimicrobial properties. Recent studies have highlighted its biological activity, specifically against various strains of bacteria, including multidrug-resistant pathogens.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with an aminobenzoyl group and a tert-butyl carbamate moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent research has demonstrated that this compound exhibits notable antibacterial properties, particularly against Gram-positive bacteria. The following table summarizes its activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL | Depolarization of bacterial cytoplasmic membrane |

| Vancomycin-resistant Enterococcus faecium (VREfm) | 0.78 - 3.125 μg/mL | Disruption of membrane potential |

| Staphylococcus epidermidis | Low concentrations comparable to last resort antibiotics | Bactericidal action |

The compound's high selectivity for bacterial cells over mammalian cells, such as lung MCR-5 and skin BJ fibroblast cell lines, indicates its potential as a safe therapeutic agent with minimal cytotoxicity .

The mechanism by which this compound exerts its antibacterial effects primarily involves the depolarization of the bacterial membrane . This leads to the dissipation of the membrane potential, which is critical for bacterial survival and function . The compound's ability to disrupt biofilm formation further enhances its efficacy against persistent infections caused by biofilm-forming strains like MRSA and Staphylococcus epidermidis .

Case Studies

A study conducted on the efficacy of this compound against drug-resistant strains revealed promising results. In vitro evaluations showed that the compound not only inhibited growth but also exhibited bactericidal properties at concentrations significantly lower than those required for traditional antibiotics like vancomycin and linezolid .

Study Findings:

- In vitro assays demonstrated that the compound effectively reduced bacterial viability in cultures exposed to MRSA.

- Biofilm disruption assays indicated that treatment with the compound significantly decreased biofilm biomass, suggesting its potential use in treating chronic infections associated with biofilms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.